molecular formula C10H11NO5 B081262 Ethyl 4-methoxy-2-nitrobenzoate CAS No. 13324-13-5

Ethyl 4-methoxy-2-nitrobenzoate

Cat. No. B081262
CAS RN: 13324-13-5
M. Wt: 225.2 g/mol
InChI Key: XGOZJLFMEMBMRT-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-2-nitrobenzoate is an organic compound . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of Ethyl 4-methoxy-2-nitrobenzoate involves several steps. The process starts with the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction . The synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .


Molecular Structure Analysis

The molecular formula of Ethyl 4-methoxy-2-nitrobenzoate is C10H11NO5 . Its average mass is 225.198 Da and its monoisotopic mass is 225.063721 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 4-methoxy-2-nitrobenzoate include esterification, nitration, reduction, cyclization, chlorination, and amination . Two different approaches can be used starting from the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction or it could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .


Physical And Chemical Properties Analysis

Ethyl 4-methoxy-2-nitrobenzoate has a density of 1.3±0.1 g/cm3, a boiling point of 348.1±22.0 °C at 760 mmHg, and a flash point of 157.8±24.3 °C . It has a molar refractivity of 55.9±0.3 cm3 and a molar volume of 179.7±3.0 cm3 .

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

Ethyl 4-methoxy-2-nitrobenzoate can be used in the synthesis of benzimidazole derivatives . It undergoes a “one-pot” nitro-reductive cyclization using sodium dithionite and substituted aldehyde in dimethyl sulphoxide to afford ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate .

Optoelectronic Applications

Benzimidazole derivatives, which can be synthesized from Ethyl 4-methoxy-2-nitrobenzoate, have been studied for their optoelectronic properties . They have potential applications in organic photovoltaics, sensors, organic field-effect transistors, organic lasers, and organic light-emitting diodes .

Organic Light Emitting Diodes (OLEDs)

The compound has been studied for its potential use in OLEDs . The synthesized benzimidazole derivative from Ethyl 4-methoxy-2-nitrobenzoate can be used as a blue-emitting material .

Molecular Electrostatic Potential (MEP) Studies

The MEP of the molecule can be studied to determine the reactive sites . This can provide insights into the intermolecular interactions when the reaction is carried out .

Chemical-Pharmaceutical Industry

Ethyl 4-nitrobenzoate, a related compound, is used as a semi-product in the chemical-pharmaceutical industry for the production of local anesthetics . It’s plausible that Ethyl 4-methoxy-2-nitrobenzoate could have similar applications.

Spectroscopic Analysis

The compound can be analyzed using various spectroscopic techniques such as Fourier-transfer infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1H-NMR), Carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry, Ultraviolet-visible (UV-Vis), photoluminescence (PL), thin-film solid emission spectra, cyclic voltammetry (CV) and thermogravimetric (TGA) analysis . These analyses can provide valuable information about the structure and properties of the compound .

Safety and Hazards

The safety data sheet for Ethyl 4-nitrobenzoate, a similar compound, advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Ethyl 4-methoxy-2-nitrobenzoate is a chemical compound with the molecular formula C10H11NO5

Mode of Action

Nitrobenzoates are often used in organic synthesis, particularly in nitration reactions . Nitration is a process where a nitro group is introduced into a molecule, often leading to significant changes in its chemical behavior.

Biochemical Pathways

Nitrobenzoates are often involved in electrophilic aromatic substitution reactions . These reactions can lead to the formation of new compounds with different properties, potentially affecting various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-methoxy-2-nitrobenzoate. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .

properties

IUPAC Name

ethyl 4-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10(12)8-5-4-7(15-2)6-9(8)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOZJLFMEMBMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356564
Record name ethyl 4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methoxy-2-nitrobenzoate

CAS RN

13324-13-5
Record name ethyl 4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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